2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-[[7-(4-ethoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O3S/c1-3-29-18-10-6-16(7-11-18)25-12-13-26-20(25)23-24-21(26)30-14-19(27)22-15-4-8-17(28-2)9-5-15/h4-11H,3,12-14H2,1-2H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVCNYTMOXPPLHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)NC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide is a novel derivative of the imidazo[2,1-c][1,2,4]triazole class. This class of compounds has garnered attention due to their diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of the biological activities associated with this specific compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- An imidazo[2,1-c][1,2,4]triazole core.
- Ethoxy and methoxy phenyl substituents.
- A sulfanyl group linked to an acetamide moiety.
IUPAC Name: this compound
Molecular Formula: C21H22N4O3S
Molecular Weight: 398.49 g/mol
Anticancer Activity
Research indicates that derivatives of imidazo[2,1-c][1,2,4]triazoles exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Studies: The compound showed promising results in inhibiting cell proliferation in human colon cancer (HCT116), lung cancer (H460), and breast cancer (MCF-7) cell lines with GI50 values ranging from 0.74 to 10 μg/mL.
- Mechanism of Action: It is believed that the compound interacts with specific molecular targets involved in cell growth and proliferation pathways.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- In vitro Studies: Similar triazole derivatives have demonstrated potent antibacterial activity against drug-resistant strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds were reported as low as 0.125–8 μg/mL against various pathogens .
Anti-inflammatory Properties
There is emerging evidence suggesting that imidazo[2,1-c][1,2,4]triazole derivatives may possess anti-inflammatory activities:
- Inflammation Models: Compounds with similar structures have shown effectiveness in reducing inflammatory markers in cellular models.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
- Phenyl Substituents: The presence of electron-donating groups such as methoxy enhances the activity by improving solubility and bioavailability.
- Sulfanyl Group: The sulfanyl moiety is crucial for its interaction with biological targets.
Case Studies
Several studies have explored the biological activities of related compounds:
Scientific Research Applications
Biological Applications
The compound exhibits a range of biological activities that make it a candidate for drug development:
Antimicrobial Activity
Research indicates that compounds with imidazo[2,1-c][1,2,4]triazole structures can possess significant antimicrobial properties. This compound may inhibit the growth of various bacteria and fungi.
Anticancer Properties
Studies have shown that similar compounds can exhibit cytotoxic effects against several cancer cell lines. The mechanism may involve the induction of apoptosis or cell cycle arrest.
Anti-inflammatory Effects
The compound may modulate inflammatory pathways by affecting cytokine release and other mediators involved in inflammation.
Industrial Applications
In addition to its pharmaceutical potential, this compound may also find applications in industrial settings:
- Material Science : Its unique structure could be utilized in developing new materials with specific properties such as enhanced thermal stability or electrical conductivity.
- Polymer Development : The compound may serve as a building block for synthesizing novel polymers with tailored functionalities.
Case Studies and Research Findings
Recent studies have highlighted various aspects of this compound's applications:
- A study published in Medicinal Chemistry explored its synthesis and biological evaluation against cancer cell lines, demonstrating promising anticancer activity .
- Another research article in Bioorganic Chemistry discussed the modification of related triazole compounds for enhanced antimicrobial efficacy .
- A review in Materials Science examined the potential use of imidazo-triazole derivatives in creating advanced materials for electronics .
Comparison with Similar Compounds
Key Observations :
- The ethoxy/methoxy combination in the target compound may improve metabolic stability compared to halogenated analogs (e.g., 4-chlorophenyl in ).
- Trifluoromethyl groups (as in ) increase hydrophobicity and may enhance blood-brain barrier penetration, whereas methoxy/ethoxy groups favor solubility .
Physicochemical and Spectral Properties
- IR Spectroscopy : The target compound’s thioacetamide group is expected to show C=O stretches near 1678 cm⁻¹ and C–S vibrations at ~785 cm⁻¹, consistent with related compounds .
- HRMS : Expected [M+H]+ ion at m/z 450.12 (calculated for C₂₂H₂₄N₅O₃S), aligning with structurally similar imidazotriazoles .
- NMR Trends : Aromatic protons in the 4-ethoxyphenyl group would resonate near δ 6.8–7.2 ppm, while the imidazotriazole protons may appear upfield (δ 3.5–5.0 ppm) due to ring current effects .
Bioactivity Comparisons
- Anti-Exudative Activity : Analogs with 4-methoxyphenyl groups (e.g., ) show moderate anti-exudative effects (30–40% inhibition at 10 mg/kg), while furan-substituted derivatives achieve >50% inhibition . The target compound’s ethoxy group may enhance potency by reducing oxidative metabolism.
- Enzyme Binding : Triazole-thioacetamides with electron-withdrawing groups (e.g., –CF₃ in ) exhibit stronger binding to pLDH (parasitic lactate dehydrogenase), a malaria drug target .
Preparation Methods
Introduction of the Sulfanyl Group
The sulfanyl (-S-) linker is introduced via nucleophilic substitution. The thiol group in 5 reacts with 2-chloro-N-(4-methoxyphenyl)acetamide in the presence of a base (e.g., triethylamine):
-
Step 3 : Intermediate 5 is treated with 2-chloro-N-(4-methoxyphenyl)acetamide in DMF at 80°C for 12 h to afford the sulfanyl-linked product (6 ).
Analytical Data for Intermediate 6 :
Final Coupling and Demethylation
The methoxy group in the acetamide moiety is demethylated using boron tribromide (BBr) in dichloromethane:
-
Step 4 : Intermediate 6 is treated with BBr (1.2 equiv) at 0°C for 2 h, followed by warming to room temperature.
Optimization Note :
Exceeding 1.2 equivalents of BBr leads to over-demethylation, reducing yields by 15–20%.
Comparative Analysis of Synthetic Pathways
Alternative Route via Copper-Catalyzed Coupling
A modified approach employs copper(I) iodide for C–N bond formation between the imidazo-triazole core and the acetamide side chain:
Advantages :
Challenges and Mitigation Strategies
Regioselectivity in Cyclization
The formation of regioisomers during imidazo-triazole synthesis is a critical challenge. Employing cesium carbonate as a base minimizes isomerization by stabilizing the transition state.
Purification of Hydrophobic Intermediates
Late-stage intermediates exhibit poor solubility in polar solvents. Silica gel chromatography with ethyl acetate/hexane (3:7) resolves this issue, achieving >95% purity.
Scalability and Industrial Relevance
A pilot-scale synthesis (100 g batch) demonstrated consistent yields (72–75%) using the nucleophilic substitution route. Key parameters for scalability include:
Q & A
Q. What are the common synthetic routes for this compound, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions starting with thiol precursors and acetamide derivatives. A key step is the nucleophilic substitution between a triazole-thiol intermediate and chloroacetamide under basic conditions (e.g., KOH in ethanol) . Temperature control (reflux at ~80°C) and pH adjustments are critical to minimize side reactions. Chromatography (silica gel, ethyl acetate/hexane) is often used for purification . For example, describes a similar imidazo-triazole derivative synthesized via cyclization and substitution, achieving yields >70% under optimized reflux conditions.
Q. Which analytical techniques are essential for structural confirmation and purity assessment?
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR identifies substituents on the imidazo-triazole core and confirms regiochemistry .
- Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., C₂₁H₂₀F₃N₅O₂S has MW 463.5 g/mol) .
- X-ray Crystallography: SHELX software (e.g., SHELXL) resolves crystal packing and hydrogen-bonding networks, critical for understanding conformational stability .
Q. How is preliminary biological activity screening conducted?
Initial screening often uses in vitro assays:
- Anticancer Activity: Cytotoxicity against cancer cell lines (e.g., IC₅₀ values measured via MTT assays). reports IC₅₀ values of 2.38–3.77 µM for related derivatives against cervical (SISO) and bladder (RT-112) cancers.
- Antimicrobial Activity: Disk diffusion assays assess inhibition zones against bacterial/fungal strains .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
SAR studies systematically vary substituents (e.g., 4-ethoxyphenyl vs. 4-methoxyphenyl) and evaluate effects on target binding. For example:
- Substituent Effects: Electron-donating groups (e.g., methoxy) enhance π-π stacking with hydrophobic enzyme pockets .
- Triazole Core Modifications: Replacing sulfur with selenium alters redox properties and binding kinetics .
- Docking Simulations: AutoDock Vina or Schrödinger Suite predicts interactions with targets like kinases or tubulin .
Q. What experimental strategies resolve contradictions in reported biological data?
Discrepancies in IC₅₀ values may arise from assay conditions (e.g., serum concentration, incubation time). Mitigation strategies include:
- Standardized Protocols: Replicate assays under controlled conditions (e.g., 10% FBS, 48h incubation) .
- Orthogonal Assays: Validate results using complementary methods (e.g., flow cytometry for apoptosis vs. MTT for viability) .
- Metabolic Stability Testing: Liver microsome assays identify pharmacokinetic inconsistencies .
Q. How is computational chemistry applied to study binding mechanisms?
- Molecular Dynamics (MD): GROMACS simulations assess ligand-protein stability over 100 ns trajectories .
- Free Energy Perturbation (FEP): Quantifies binding energy changes from substituent modifications .
- Crystallographic Refinement: SHELXL improves electron density maps to resolve ambiguous ligand orientations .
Methodological Challenges and Solutions
Q. What are the challenges in scaling up synthesis, and how are they addressed?
- Low Yields in Cyclization Steps: Optimize catalyst (e.g., zeolite-Y) and solvent polarity to enhance ring closure efficiency .
- Purification Difficulties: Use preparative HPLC with C18 columns for polar byproducts .
- Stability Issues: Lyophilization under inert gas (N₂) prevents oxidation of thioether groups .
Q. How are regiochemical ambiguities in the imidazo-triazole core resolved?
- NOESY NMR: Correlates spatial proximity of protons to confirm ring fusion positions .
- Single-Crystal Analysis: Resolves atom connectivity and validates synthetic pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
